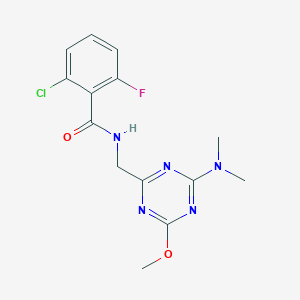

2-chloro-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-6-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-N,N-dimethylethylamine is a widely used intermediate and starting reagent for organic synthesis . It also acts as an intermediate for the syntheses of bephenium hydroxynaphthoate, diltiazem, mepyramine, and phenyltoloxamine .

Synthesis Analysis

The synthetic process of 2-dimethylaminoethyl chloride hydrochloride involves taking dimethylethanolamine as a raw material, controlling the temperature at 5-15 DEG C under an ice water bath condition, and directly carrying out a chlorination reaction between the dimethylethanolamine and thionyl chloride .Molecular Structure Analysis

The molecular structure of 2-Chloro-N,N-dimethylethylamine hydrochloride is represented by the linear formula: (CH3)2NCH2CH2Cl · HCl . Its molecular weight is 144.04 .Chemical Reactions Analysis

2-Chloro-N,N-dimethylethylamine is a widely used intermediate and starting reagent for organic synthesis . It also acts as an intermediate for the syntheses of bephenium hydroxynaphthoate, diltiazem, mepyramine, and phenyltoloxamine .Physical and Chemical Properties Analysis

2-Chloro-N,N-dimethylethylamine hydrochloride is a white to off-white solid . It has a melting point of 201-204 °C (lit.) . It is soluble in water, with a solubility of 2000 g/L at 20 ºC . It is hygroscopic .Scientific Research Applications

Molecular Synthesis and Receptor Antagonism

Research has explored the synthesis and evaluation of various benzamide derivatives, including compounds structurally related to 2-chloro-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-6-fluorobenzamide, for their binding affinity to serotonin receptors. For instance, studies have synthesized 3-substituted 5-chloro-2-methoxybenzamides, evaluating their affinity for serotonin-3 (5-HT3) receptors. These efforts aimed at enhancing the antagonistic activity against specific physiological reflexes, showcasing the potential of such compounds in neuroscience research (T. Kuroita, M. Sakamori, T. Kawakita, 2010).

Material Science and Nonlinear Optics

In the realm of materials science, derivatives of 1,3,5-triazine, akin to the subject compound, have been investigated for their crystal structures and packing, contributing to the development of new materials for octupolar nonlinear optics (NLO). These studies are crucial for advancing optical technologies and understanding the molecular underpinnings of material properties (R. Boese, G. Desiraju, et al., 2002).

Antimicrobial and Antitumor Applications

The synthesis and evaluation of triazine derivatives for antimicrobial activity represent another significant area of research. Specific derivatives have been synthesized and assessed for their effectiveness against various microbial strains, highlighting the compound's relevance in developing new antimicrobial agents (V. Sareen, V. Khatri, P. Jain, K. Sharma, 2006). Moreover, related compounds have been explored for their potential as antitumor agents, further underscoring the versatility and scientific interest in this chemical class (Sandra Ferrer, D. Naughton, M. Threadgill, 2002).

Corrosion Inhibition

Research into the corrosion inhibition properties of triazine derivatives on mild steel in hydrochloric acid environments has been conducted, demonstrating the compound's potential utility in protecting metals against corrosion. This work contributes to the broader field of materials engineering and protection (Ambrish Singh, K. R. Ansari, et al., 2018).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed, toxic in contact with skin, causes skin irritation, causes eye irritation, may cause respiratory irritation, is suspected of causing genetic defects, and causes damage to organs through prolonged or repeated exposure .

Properties

IUPAC Name |

2-chloro-N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-6-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClFN5O2/c1-21(2)13-18-10(19-14(20-13)23-3)7-17-12(22)11-8(15)5-4-6-9(11)16/h4-6H,7H2,1-3H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGOVJEKNNBOSCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=C(C=CC=C2Cl)F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClFN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(2,4-Difluorobenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2944395.png)

![N-(4-butylphenyl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2944396.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide](/img/structure/B2944399.png)

![Methyl 3-{[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrobenzyl]oxy}-2-thiophenecarboxylate](/img/structure/B2944403.png)

![5-{4-[(4-bromophenyl)sulfonyl]piperazino}-6-phenyl-3(2H)-pyridazinone](/img/structure/B2944407.png)

![2-benzyl-5-[(4-fluorobenzyl)thio]imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2944416.png)